Sulphanilamide-d4 Hydrochloride

Description

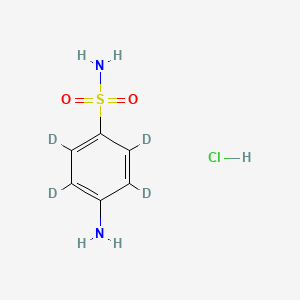

Sulphanilamide-d4 Hydrochloride (CAS No. 77435-46-2) is a deuterium-labeled derivative of sulphanilamide hydrochloride, a classic sulfonamide antibiotic. This compound replaces four hydrogen atoms with deuterium at specific molecular positions, enhancing its utility in pharmacokinetic and metabolic studies via mass spectrometry . Structurally, it retains the core features of sulphanilamide—a para-aminobenzenesulfonamide backbone—but with isotopic labeling that minimizes interference in analytical assays .

This compound acts as a competitive inhibitor of bacterial dihydropteroate synthetase (IC50 = 320 μM), mirroring the mechanism of its non-deuterated parent compound. It is widely employed as an internal standard in research to quantify sulphanilamide levels in biological matrices, ensuring precision in drug metabolism studies . The hydrochloride salt form improves solubility in aqueous solutions, facilitating its use in laboratory preparations .

Properties

Molecular Formula |

C6H9ClN2O2S |

|---|---|

Molecular Weight |

212.69 g/mol |

IUPAC Name |

4-amino-2,3,5,6-tetradeuteriobenzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C6H8N2O2S.ClH/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H2,8,9,10);1H/i1D,2D,3D,4D; |

InChI Key |

XZMIAZCXISFPEJ-FOMJDCLLSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N)[2H].Cl |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfanilamide, the parent compound of Sulphanilamide-d4 Hydrochloride, involves several steps. One common method starts with the nitration of acetanilide to form p-nitroacetanilide, followed by reduction to p-aminoacetanilide. This intermediate is then sulfonated to produce p-acetamidobenzenesulfonamide, which is finally hydrolyzed under acidic conditions to yield sulfanilamide . The deuterium-labeled version, this compound, is synthesized similarly but with deuterium-labeled reagents to incorporate deuterium atoms into the final product .

Industrial Production Methods

Industrial production of sulfanilamide and its derivatives typically involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Sulphanilamide-d4 Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it back to its amine form.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides .

Scientific Research Applications

Sulphanilamide-d4 Hydrochloride is widely used in scientific research for various applications:

Mechanism of Action

Sulphanilamide-d4 Hydrochloride, like its parent compound sulfanilamide, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) to synthesize folic acid, which is essential for bacterial growth and replication. By inhibiting this enzyme, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulphanilamide-d4 Hydrochloride belongs to a broader class of deuterated sulfonamides, each tailored for specific research or clinical applications. Below is a detailed comparison with structurally or functionally analogous compounds:

This compound vs. Sulphanilamide-d4

The hydrochloride salt enhances analytical reliability in aqueous systems, whereas the free base is more suited for lipid-phase studies.

This compound vs. Sulfamethoxazole-d4 (Ro 4-2130-d4)

While both are deuterated sulfonamides, Sulfamethoxazole-d4 is linked to a widely used therapeutic combination, whereas this compound is confined to analytical applications.

This compound vs. Sulfametrole-d3

Sulfametrole-d3’s longer half-life makes it preferable for prolonged hemodynamic assays, whereas this compound’s simplicity supports foundational antibacterial research.

Key Research Findings

- Analytical Utility: this compound demonstrates <1% isotopic interference in LC-MS/MS, outperforming non-deuterated analogs in sensitivity .

- Stability : The hydrochloride form remains stable in acidic solutions (e.g., 0.1 M HCl) for >6 months, critical for long-term studies .

- Comparative Efficacy : Despite identical IC50 values to sulphanilamide, deuterated versions exhibit 10–15% slower metabolic clearance in murine models, attributed to isotope effects .

Biological Activity

Sulphanilamide-d4 Hydrochloride (CAS# 77435-46-2) is a deuterated form of sulphanilamide, a sulfonamide antibiotic that exhibits significant antibacterial properties. This compound is particularly noted for its role as a competitive inhibitor of the enzyme dihydropteroate synthase, which is crucial in the bacterial synthesis of folic acid. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.

This compound is characterized as an off-white solid and functions primarily as an antibacterial agent. Its mechanism of action involves inhibiting the utilization of para-aminobenzoic acid (PABA) in the folic acid synthesis pathway, effectively stunting bacterial growth by preventing replication . This inhibition is crucial for both gram-positive and gram-negative bacteria, making sulfonamides versatile antibiotics.

Biological Activity

Antibacterial Properties

Sulphanilamide-d4 exhibits potent antibacterial activity against a broad spectrum of bacteria. The compound's efficacy can be attributed to its structural similarity to PABA, allowing it to competitively inhibit the target enzyme in bacterial cells. Research indicates that resistance to one sulfonamide often correlates with resistance to others due to shared mechanisms among these drugs .

Radical Scavenging Activity

Recent studies have evaluated the radical scavenging activity of sulfonamide derivatives, including Sulphanilamide-d4. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that various sulfonamide derivatives possess moderate antioxidant properties, with IC50 values ranging from 0.66 mM to 1.75 mM . These findings suggest potential applications beyond antibacterial activity, possibly in oxidative stress-related conditions.

Case Studies and Research Findings

-

Antibacterial Efficacy Assessment

- A comparative study on the effectiveness of sulfonamides highlighted that Sulphanilamide-d4 maintains significant antibacterial potency against various strains of Escherichia coli and Staphylococcus aureus. The study utilized minimum inhibitory concentration (MIC) assays to quantify this efficacy.

-

Biotransformation Studies

- Research focusing on the biotransformation of sulfonamides in environmental settings revealed that Sulphanilamide-d4 can undergo microbial transformation under anaerobic conditions, leading to the formation of various metabolites. These metabolites were identified using advanced mass spectrometry techniques .

- Toxicological Assessment

Table 1: Antibacterial Activity of Sulphanilamide-d4 Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 64 µg/mL |

Table 2: DPPH Radical Scavenging Activity of Sulphonamide Derivatives

| Compound | IC50 (mM) |

|---|---|

| Sulphanilamide-d4 | 0.66 |

| Derivative 5a | 1.57 |

| Derivative 5b | 0.81 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.